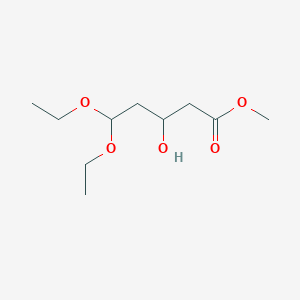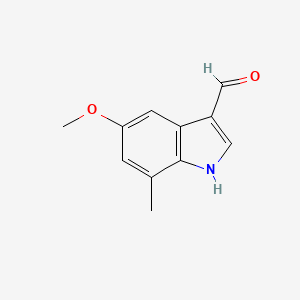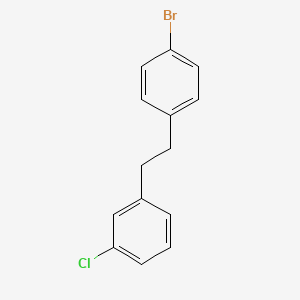
5-Methylquinoline-2,4-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methylquinoline-2,4-dicarboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinolines are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . The compound this compound is characterized by the presence of a methyl group at the 5th position and carboxylic acid groups at the 2nd and 4th positions of the quinoline ring.
Méthodes De Préparation
The synthesis of 5-Methylquinoline-2,4-dicarboxylic acid can be achieved through various methods. One common method involves the Pfitzinger reaction, which is a condensation reaction between isatins and sodium pyruvate under microwave irradiation . This method is efficient and provides good yields. Other methods include the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions, and using ionic liquids under ultrasound at room temperature . These methods avoid the use of hazardous acids or bases and harsh reaction conditions.
Analyse Des Réactions Chimiques
5-Methylquinoline-2,4-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include molecular iodine, sodium pyruvate, and various catalysts such as Cu(OTf)2 . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with sodium pyruvate under microwave irradiation results in the formation of quinoline-2,4-dicarboxylic acid .
Applications De Recherche Scientifique
5-Methylquinoline-2,4-dicarboxylic acid has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various heterocyclic compounds . In biology and medicine, quinoline derivatives are known for their pharmacological activities, including anticancer, antioxidant, anti-inflammatory, antimalarial, and antimicrobial activities . The compound is also used in industrial applications, such as the synthesis of organic light-emitting diodes (OLEDs) and photovoltaic cells .
Mécanisme D'action
The mechanism of action of 5-Methylquinoline-2,4-dicarboxylic acid involves its interaction with molecular targets and pathways in biological systems. The compound’s effects are mediated through its ability to undergo nucleophilic and electrophilic substitution reactions . These reactions allow the compound to interact with various biomolecules, leading to its pharmacological effects. The specific molecular targets and pathways involved depend on the particular application and the biological system being studied.
Comparaison Avec Des Composés Similaires
5-Methylquinoline-2,4-dicarboxylic acid can be compared with other quinoline derivatives, such as quinoline-4-carboxylic acid and 2-methylquinoline . These compounds share similar structural features but differ in their substitution patterns and functional groups. The presence of the methyl group at the 5th position and carboxylic acid groups at the 2nd and 4th positions makes this compound unique in its chemical reactivity and biological activity. Other similar compounds include 2-substituted quinoline-4-carboxylic acids and their derivatives, which have been studied for their antiviral and antimicrobial activities .
Propriétés
Numéro CAS |
1584652-44-7 |
|---|---|
Formule moléculaire |
C12H9NO4 |
Poids moléculaire |
231.20 g/mol |
Nom IUPAC |
5-methylquinoline-2,4-dicarboxylic acid |
InChI |
InChI=1S/C12H9NO4/c1-6-3-2-4-8-10(6)7(11(14)15)5-9(13-8)12(16)17/h2-5H,1H3,(H,14,15)(H,16,17) |
Clé InChI |
AOOGQRNLNPSYRX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)N=C(C=C2C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(tert-Butyl)phenyl]trimethylsilane](/img/structure/B13688404.png)


![(R)-2-[3-(1-Aminoethyl)phenyl]-2,2-difluoroethanol](/img/structure/B13688433.png)
![Methyl 2-[Boc-(2-cyanoethyl)amino]butanoate](/img/structure/B13688434.png)



![[3-(4-Methyl-2-pyridyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13688448.png)
![Methyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B13688454.png)
![Diethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13688471.png)


![2-Amino-5-[4-(benzyloxy)phenyl]-1,3,4-thiadiazole](/img/structure/B13688491.png)
